An In-depth Technical Guide to the Synthesis of Dihydro-6-imino-1,3-dimethyluracil
An In-depth Technical Guide to the Synthesis of Dihydro-6-imino-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Dihydro-6-imino-1,3-dimethyluracil, a significant heterocyclic compound with applications in pharmaceutical research and development. This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
Dihydro-6-imino-1,3-dimethyluracil, with the CAS Number 17743-04-3, is a pyrimidine derivative. Its structure is characterized by a dihydrouracil backbone with methyl groups at positions 1 and 3, and an imino group at position 6. It is important to note that Dihydro-6-imino-1,3-dimethyluracil is the imino tautomer of the more commonly named 6-amino-1,3-dimethyluracil. The synthesis of this compound is a two-stage process that begins with the formation of an acyclic precursor, 1,3-dimethylcyanoacetylurea, followed by an alkaline-mediated cyclization to yield the final product.
Overall Synthesis Pathway
The synthesis of Dihydro-6-imino-1,3-dimethyluracil is primarily achieved through a two-step process:
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Condensation: 1,3-Dimethylurea is reacted with a cyanoacetic acid derivative, typically in the presence of a dehydrating agent such as acetic anhydride, to form the intermediate, 1,3-dimethylcyanoacetylurea.
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Cyclization: The 1,3-dimethylcyanoacetylurea intermediate undergoes an intramolecular cyclization under alkaline conditions to form Dihydro-6-imino-1,3-dimethyluracil.
The following diagram illustrates this overall transformation:
Caption: Overall synthesis pathway.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of Dihydro-6-imino-1,3-dimethyluracil, based on reported experimental protocols.
| Step | Reaction | Reactants | Reagents/Catalysts | Temperature (°C) | Time | pH | Yield (%) |
| 1 | Condensation | 1,3-Dimethylurea, Cyanoacetic Acid | Acetic Anhydride | 58-98 | - | - | High |
| 2 | Cyclization | 1,3-Dimethylcyanoacetylurea | Liquid Alkali (e.g., NaOH) | 40-95 | 10-20 min | 9.0-9.5 | >90 |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of Dihydro-6-imino-1,3-dimethyluracil.
Stage 1: Synthesis of 1,3-Dimethylcyanoacetylurea (Condensation)
This procedure details the formation of the acyclic precursor through the condensation of 1,3-dimethylurea and cyanoacetic acid.
Materials:
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Cyanoacetic acid (70% mass concentration)
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1,3-Dimethylurea
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Acetic anhydride
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Condensing agent (e.g., 1,3-dicyclohexylcarbodiimide on diatomite)
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Deionized water
Procedure:
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Dehydration of Cyanoacetic Acid: Perform a vacuum distillation of 70% cyanoacetic acid to remove water. The distillation is typically carried out at 82-85 °C under a vacuum of 0.092-0.095 MPa for 40-45 minutes.
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Condensation Reaction:
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Cool the dehydrated cyanoacetic acid in a reaction vessel to 6-8 °C.
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Add the condensing agent and acetic anhydride to the reaction vessel and stir for 5-8 minutes.
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Add 1,3-dimethylurea to the mixture and continue stirring for 10-12 minutes.
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Gradually heat the reaction mixture in stages: first to 15-18 °C for 10-12 minutes, and then to 28-30 °C for another 10-12 minutes.
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Isolation of Intermediate:
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Filter the reaction mixture.
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Perform a second vacuum distillation on the filtrate at 85-90 °C and 0.092-0.095 MPa for 42-45 minutes.
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Add deionized water to the residue and stir for 10-12 minutes at 28-30 °C.
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Perform a third vacuum distillation at 28-30 °C and 0.095-0.097 MPa for 30-35 minutes to obtain 1,3-dimethylcyanoacetylurea.
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The following diagram illustrates the experimental workflow for this stage:
Caption: Workflow for the synthesis of the intermediate.
Stage 2: Synthesis of Dihydro-6-imino-1,3-dimethyluracil (Cyclization)
This procedure outlines the cyclization of the intermediate to form the final product.
Materials:
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1,3-Dimethylcyanoacetylurea
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Liquid alkali (32% mass concentration, e.g., NaOH solution)
Procedure:
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Initial Reaction:
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In a reaction vessel, bring the 1,3-dimethylcyanoacetylurea to a temperature of 40-45 °C.
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Begin stirring the mixture.
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Slowly add the 32% liquid alkali solution dropwise until the pH of the mixture reaches 9.0-9.5. The addition rate should be controlled at approximately 18-20 mL/min.
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Continue stirring and maintain the temperature at 40-45 °C for 10-12 minutes.
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Heating and Completion:
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Heat the reaction mixture to 90-95 °C.
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Maintain this temperature and continue stirring for 18-20 minutes to complete the cyclization.
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Isolation and Purification:
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The resulting reaction liquid is then centrifuged.
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The solid product is dried to yield Dihydro-6-imino-1,3-dimethyluracil.
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The logical relationship of this cyclization process is depicted in the following diagram:
Caption: Logical flow of the cyclization step.
Conclusion
The synthesis of Dihydro-6-imino-1,3-dimethyluracil is a well-established process involving a condensation reaction followed by an alkaline cyclization. By carefully controlling the reaction parameters as detailed in this guide, researchers can reliably produce this valuable compound for further investigation and application in drug development and other scientific endeavors. The provided protocols and data serve as a robust foundation for the successful synthesis of Dihydro-6-imino-1,3-dimethyluracil.
